molecular formula C16H22N2O2S B4108811 N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide

N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide

Cat. No. B4108811
M. Wt: 306.4 g/mol
InChI Key: OIFBLMHAIYKYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the family of oxazolecarboxamides. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide binds selectively to the CB2 receptor and activates downstream signaling pathways, leading to the modulation of immune function and inflammation. The CB2 receptor is expressed primarily in immune cells, including macrophages, B cells, and T cells. Activation of the CB2 receptor has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the migration of immune cells to sites of inflammation, and promote the resolution of inflammation.
Biochemical and Physiological Effects
N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide has been shown to have anti-inflammatory effects in various animal models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide has also been shown to reduce the migration of immune cells to sites of inflammation and promote the resolution of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide in lab experiments is its selectivity for the CB2 receptor, which allows for the specific modulation of immune function and inflammation. However, one limitation is that the CB2 receptor is expressed primarily in immune cells, and its expression in other tissues is relatively low. This limits the potential therapeutic applications of N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide to diseases that involve immune dysfunction and inflammation.

Future Directions

There are several potential future directions for the study of N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide. One direction is the development of more potent and selective CB2 receptor agonists for the treatment of immune-mediated diseases. Another direction is the investigation of the role of the CB2 receptor in other physiological processes, such as pain, anxiety, and neuroprotection. Additionally, the development of CB2 receptor imaging agents could facilitate the study of CB2 receptor expression and function in vivo.

Scientific Research Applications

N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and addiction. It has been shown to be a potent and selective agonist of the cannabinoid CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of immune function and inflammation. N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide has been shown to have anti-inflammatory effects in various animal models of inflammation, including carrageenan-induced paw edema and lipopolysaccharide-induced inflammation.

properties

IUPAC Name

2,4-dimethyl-N-(2-methylpropyl)-N-[(3-methylthiophen-2-yl)methyl]-1,3-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-10(2)8-18(9-14-11(3)6-7-21-14)16(19)15-12(4)17-13(5)20-15/h6-7,10H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFBLMHAIYKYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(CC(C)C)C(=O)C2=C(N=C(O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide
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N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide
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N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide
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N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide
Reactant of Route 6
N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide

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